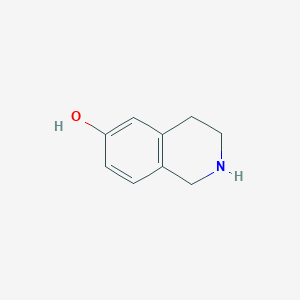

1,2,3,4-Tetrahydroisoquinolin-6-ol

説明

Significance of the Tetrahydroisoquinoline Scaffold in Medicinal Chemistry and Natural Products

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a recurring structural motif in a vast number of natural products, particularly isoquinoline alkaloids. nih.govrsc.orgresearchgate.netsemanticscholar.org These alkaloids are found extensively in various plant species and have been a rich source of compounds with potent pharmacological properties. acs.org The inherent structural features of the THIQ nucleus, including its rigid bicyclic framework and the presence of a secondary amine, make it an ideal backbone for the design of molecules that can interact with a wide range of biological targets. nih.gov

In medicinal chemistry, the THIQ scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the development of drugs targeting diverse receptors and enzymes. researchgate.net Compounds containing this framework have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. rsc.orgnuph.edu.uanih.gov The synthetic accessibility of the THIQ core, often through classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions, further enhances its appeal for the creation of compound libraries for drug screening. researchgate.netsemanticscholar.org The adaptability of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Overview of 1,2,3,4-Tetrahydroisoquinolin-6-ol as a Core Motif for Biomedical Applications

The compound this compound serves as a crucial starting point for the synthesis of various biologically active molecules. The hydroxyl group at the 6-position is a key feature, providing a site for chemical derivatization to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Research has shown that derivatives incorporating the 6-substituted THIQ core exhibit significant potential in several therapeutic areas. For instance, a series of (S)-1,2,3,4-tetrahydroisoquinoline derivatives with an acidic group at the 6-position have been identified as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, which are of interest for the treatment of metabolic diseases. researchgate.net

Furthermore, the broader class of THIQ derivatives has been extensively investigated for its neuroprotective properties. nih.gov Some THIQ compounds are being explored for their potential in treating neurodegenerative conditions like Parkinson's disease. wikipedia.org The mechanism of neuroprotection is thought to involve multiple pathways, including the scavenging of free radicals and modulation of glutamatergic systems. nih.gov

The anticancer potential of THIQ derivatives is another significant area of research. nih.gov For example, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis and are often overexpressed in cancer cells. nih.gov The data below highlights some THIQ derivatives and their anticancer activities.

| Compound | Target/Activity | Cell Line | IC50 |

| Compound 7e | CDK2 Inhibitor | A549 (Lung Cancer) | 0.155 µM nih.gov |

| Compound 8d | DHFR Inhibitor | MCF7 (Breast Cancer) | 0.170 µM nih.gov |

| Compound 11t | Bcl-2/Mcl-1 Inhibitor | Jurkat | Induces apoptosis nih.gov |

| Compound 6d | Antiproliferative | MCF-7 (Breast Cancer) | 0.43 µg/ml nih.gov |

This table presents a selection of tetrahydroisoquinoline derivatives and their reported anticancer activities.

These examples underscore the importance of the THIQ scaffold, and by extension, functionalized precursors like this compound, as a foundational structure for the design and synthesis of novel therapeutic agents.

Historical Context of Tetrahydroisoquinoline Derivatives in Pharmaceutical Development

The history of tetrahydroisoquinoline derivatives in pharmaceuticals is rooted in the study of natural alkaloids. The isolation and structural elucidation of compounds like morphine and tubocurarine, which contain the isoquinoline or a related skeleton, spurred interest in this class of heterocycles. wikipedia.org Tubocurarine, a muscle relaxant, is a notable example of a naturally occurring THIQ derivative that has had significant medical use. wikipedia.org

Early synthetic efforts in the late 19th and early 20th centuries, such as the Bischler-Napieralski and Pictet-Spengler reactions, provided chemists with the tools to construct the THIQ core. This opened the door for the synthesis of numerous analogs of natural products and novel chemical entities.

In the mid-20th century, the development of synthetic THIQ derivatives gained momentum. For example, Nomifensine, a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, was introduced as an antidepressant in the 1970s, although it was later withdrawn due to toxicity concerns. semanticscholar.org Esproquin, another THIQ derivative, was developed for its hypotensive activity resulting from its α-adrenergic blocking properties. wikipedia.org These early examples, despite their eventual outcomes, demonstrated the therapeutic potential of the THIQ scaffold and paved the way for the development of more refined and selective agents in subsequent decades. The continuous exploration of this scaffold has led to a rich history of drug discovery and development, with THIQ derivatives being investigated for a wide range of diseases.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZIFSYPJICCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162711 | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-24-3 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-Tetrahydro-6-isoquinolinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WR7DU65P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements for 1,2,3,4 Tetrahydroisoquinolin 6 Ol and Its Analogs

Established Synthetic Pathways to the 1,2,3,4-Tetrahydroisoquinolin-6-ol Nucleus

The construction of the core this compound structure is primarily achieved through several classical and modified cyclization strategies. These methods typically involve the formation of the heterocyclic ring from an appropriately substituted β-arylethylamine precursor.

Pictet-Spengler Cyclization Approaches and Modifications

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone for the synthesis of tetrahydroisoquinolines. organicreactions.orgthermofisher.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.orgyoutube.com For the synthesis of this compound, the starting material is typically 3-methoxyphenylethylamine (or a similarly protected precursor), which upon cyclization and subsequent deprotection of the phenol (B47542) group, yields the desired product. arkat-usa.org

The reaction is driven by the formation of an electrophilic iminium ion, which then attacks the electron-rich aromatic ring. wikipedia.org While traditionally requiring strong acids and heat, milder conditions have been developed, including the use of aprotic media which can lead to higher yields. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been shown to be effective, significantly reducing reaction times. rsc.org

Key Features of the Pictet-Spengler Reaction:

| Feature | Description |

| Reactants | β-arylethylamine and a carbonyl compound (aldehyde or ketone). thermofisher.com |

| Catalyst | Protic or Lewis acids (e.g., HCl, TFA). wikipedia.org |

| Intermediate | Iminium ion. wikipedia.org |

| Modifications | Use of aprotic solvents, microwave irradiation. rsc.orgwikipedia.org |

Bischler-Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline skeleton. wikipedia.orgorganicreactions.org This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.orgorganic-chemistry.org This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084). rsc.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The choice of dehydrating agent and solvent can influence the reaction's effectiveness, with stronger reagents often required for less activated aromatic rings. wikipedia.orgorganic-chemistry.org The subsequent reduction of the dihydroisoquinoline can be achieved using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org

A notable application involves the synthesis of N-substituted THIQs where a 3-methoxyphenylacetic acid is converted to its amide, reduced, and then acylated. This is followed by Bischler-Napieralski cyclization and reduction to yield the final product. rsc.org

Reductive Cyclization Methodologies

Reductive cyclization offers another strategic approach to the 1,2,3,4-tetrahydroisoquinoline core. One such method involves the reductive cyclization of N-benzylaminoacetaldehydes, which is analogous to the Fischer modification of the Pomeranz-Fritsch synthesis. researchgate.net Another approach utilizes the reduction of N-acylcarbamates with diisobutylaluminum hydride (DIBAL-H), followed by a BF₃·OEt₂ mediated cyclization. rsc.org

These methods often provide a more direct route to the final product, avoiding the need for separate reduction steps as seen in the Bischler-Napieralski sequence. For instance, a two-step synthesis can furnish precursors that, upon reductive cyclization, produce tetrahydroquinolines in good yields. nih.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound nucleus is synthesized, further functionalization is often necessary to develop analogs with specific properties. These modifications can be targeted at the nitrogen atom, various carbon positions on the heterocyclic ring, and the phenolic hydroxyl group.

Alkylation and Arylation at the Nitrogen (N-2) and Carbon Positions (C-1, C-3, C-4)

The secondary amine at the N-2 position is a common site for functionalization. N-alkylation can be achieved through reactions with alkyl halides. researchgate.net N-arylation has also been accomplished through methods like a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence. thieme.de

Substitution at the carbon positions of the tetrahydroisoquinoline ring allows for the introduction of a wide range of functional groups.

C-1 Position: The C-1 position can be functionalized through various methods. For instance, 1,1-disubstituted derivatives can be synthesized from ketoamides by reaction with organomagnesium compounds followed by cyclization. nih.gov Oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents mediated by diethyl azodicarboxylate (DEAD) has also been reported. organic-chemistry.org

C-3 Position: The synthesis and evaluation of 3-substituted THIQ analogues have been explored to understand structure-activity relationships. nih.gov For example, the introduction of a methyl group at the C-3 position has been shown to enhance inhibitory activity for certain enzymes. nih.gov

C-4 Position: A library of 4,4-disubstituted 6-hydroxy-tetrahydroisoquinolines has been synthesized via a stepwise procedure involving the bis-alkylation of 2-(3-methoxyphenyl)acetonitrile, followed by nitrile reduction and a Pictet-Spengler cyclization. arkat-usa.orgtue.nl

Examples of Functionalization Reactions:

| Position | Functionalization | Reagents/Method |

| N-2 | Alkylation | Alkyl halides researchgate.net |

| N-2 | Arylation | Reductive amination/Pd-catalyzed ethoxyvinylation thieme.de |

| C-1 | Disubstitution | Ketoamides and Grignard reagents nih.gov |

| C-1 | Arylation | Aryl Grignard reagents and DEAD organic-chemistry.org |

| C-4 | Disubstitution | Bis-alkylation of acetonitrile (B52724) derivative, reduction, Pictet-Spengler cyclization arkat-usa.orgtue.nl |

Selective Modification of the Phenolic Hydroxyl Group at C-6

The phenolic hydroxyl group at the C-6 position is a key functional handle for further modification. Its presence is often crucial for the biological activity of this compound analogs. bath.ac.uknih.gov

Selective modification of this group in the presence of other reactive functionalities can be challenging. One common strategy is to protect the hydroxyl group during the synthesis of the tetrahydroisoquinoline core, often as a methyl ether, and then deprotect it in the final step. arkat-usa.org This approach ensures that the reactive hydroxyl group does not interfere with the cyclization or other functionalization reactions.

Direct and selective modification of the C-6 hydroxyl group can also be achieved. For instance, conversion to a trifluoromethylsulfonamido derivative has been reported. arkat-usa.org The development of chemoselective methods for hydroxyl group transformation is an active area of research, with reagents like 2,4,6-trichloro organicreactions.orgyoutube.comwikipedia.orgtriazine being explored for the conversion of alcohols to alkyl chlorides. nih.gov

Introduction of Heterocyclic and Aryl Moieties

The functionalization of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, particularly at the nitrogen atom, with aryl and heterocyclic groups is a key strategy in medicinal chemistry to modulate the biological activity of the resulting analogs. A common challenge in these syntheses is the presence of the reactive phenolic hydroxyl group at the 6-position. To circumvent chemoselectivity issues, many synthetic routes employ the more stable precursor, 6-methoxy-1,2,3,4-tetrahydroisoquinoline, with a final demethylation step to yield the desired 6-hydroxy product.

Palladium-catalyzed cross-coupling reactions are prominent methods for N-arylation. The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, facilitates the coupling of the THIQ nitrogen with a wide range of aryl halides. wikipedia.orglibretexts.org This reaction is known for its functional group tolerance, although the specific conditions, such as the choice of palladium catalyst, ligand, and base, are crucial for high yields. wikipedia.orgorganic-chemistry.org Microwave-assisted Buchwald-Hartwig couplings have been shown to significantly accelerate these reactions, with typical completion times of 5 to 30 minutes for aryl iodides and bromides, respectively. researchgate.net Another effective method is the Chan-Evans-Lam (CEL) coupling, which often utilizes copper catalysts and arylboronic acids as the aryl source, presenting a valuable alternative to palladium-based methods. organic-chemistry.org One-pot procedures combining the reduction of a quinoline (B57606) precursor with a subsequent CEL N-arylation have been developed, offering an efficient and atom-economical route to N-aryl THIQs. organic-chemistry.org

The introduction of heterocyclic moieties can be achieved through similar cross-coupling strategies, for instance, by using heteroaryl halides as coupling partners. researchgate.net Additionally, multicomponent reactions (MCRs) provide a powerful and efficient pathway to construct highly substituted THIQ analogs bearing heterocyclic and aryl substituents in a single step. rsc.orgnih.gov For example, a one-pot reaction involving an N-alkylpiperidin-4-one, malononitrile, and a β-nitrostyrene can yield complex THIQs incorporating these fragments. rsc.orgnih.gov

| Methodology | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base | A versatile Pd-catalyzed cross-coupling of the THIQ nitrogen with aryl or heteroaryl halides. wikipedia.orglibretexts.org Microwave irradiation can drastically reduce reaction times. researchgate.net | wikipedia.orglibretexts.orgresearchgate.net |

| Chan-Evans-Lam Coupling | Copper catalyst (e.g., Cu(OAc)2), Arylboronic acid, Base (sometimes external base-free) | A copper-catalyzed N-arylation using arylboronic acids. Can be performed in a one-pot sequence following quinoline reduction. organic-chemistry.org | organic-chemistry.org |

| Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence | N-(2-bromobenzyl)anilines, Palladium catalyst | A multi-step sequence to generate N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme.de | thieme.de |

| Multicomponent Reactions (MCRs) | Varies (e.g., Aldehydes, piperidinones, malononitrile, β-nitrostyrenes) | One-pot synthesis of highly functionalized THIQs with diverse aryl and heterocyclic substituents. rsc.orgnih.gov | rsc.orgnih.gov |

Chemo- and Stereoselective Synthesis of this compound Derivatives

Controlling selectivity is paramount in the synthesis of complex molecules. For this compound derivatives, this involves both chemoselectivity—differentiating between reactive sites like the amine and the phenol—and stereoselectivity, which dictates the three-dimensional arrangement of atoms, particularly at chiral centers.

As mentioned, a primary chemoselective challenge is the competing reactivity of the secondary amine and the phenolic hydroxyl group. A common strategy is to protect the hydroxyl group as a methyl ether during synthesis and deprotect it in the final step. researchgate.net Another aspect of chemoselectivity is regioselectivity in reactions like electrophilic aromatic substitution. For instance, the nitration of the tetrahydroquinoline ring can be directed to specific positions by choosing an appropriate N-protecting group, which modulates the electronic properties of the aromatic ring. researchgate.net A thorough study on the nitration of THQ and its N-protected derivatives allowed for total regioselectivity for the 6-position to be achieved. researchgate.net

Stereoselective synthesis, particularly the creation of a chiral center at the C1 position, is crucial as the biological activity of THIQ alkaloids is often dependent on their stereochemistry. nih.govrsc.org The Pictet-Spengler reaction is a foundational method for creating the THIQ core, and its asymmetric variants are widely employed. numberanalytics.comwikipedia.orgorganicreactions.org These can involve the use of chiral Brønsted acids as catalysts or chiral auxiliaries attached to the starting materials to direct the cyclization and establish a specific stereochemistry. rsc.org

Another major strategy for introducing chirality is the asymmetric reduction of a 3,4-dihydroisoquinoline (DHIQ) precursor. nih.govmdpi.com This can be achieved through several methods:

Asymmetric Hydrogenation: Using chiral transition-metal catalysts (e.g., based on rhodium, iridium, or ruthenium) to deliver hydrogen across the C=N double bond in a stereocontrolled manner. mdpi.comnih.gov

Asymmetric Transfer Hydrogenation: Employing a chiral catalyst and a hydrogen donor (like formic acid or isopropanol) to achieve enantioselective reduction. organic-chemistry.org

Use of Chiral Hydride Reagents: Stoichiometric amounts of chiral reducing agents can deliver a hydride to one face of the imine. nih.gov

Enzymatic Catalysis: Enzymes can offer high levels of enantioselectivity under mild conditions. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines provide an alternative and efficient route to chiral THIQ derivatives with good diastereoselectivity and enantioselectivity. nih.govbath.ac.uk

| Methodology | Key Features | Selectivity Achieved | Reference |

|---|---|---|---|

| Asymmetric Pictet-Spengler Reaction | Uses chiral Brønsted acid catalysts or chiral auxiliaries. | Diastereo- and enantioselective formation of the THIQ core. | rsc.orgwikipedia.orgresearchgate.net |

| Asymmetric Hydrogenation of DHIQs | Chiral Rhodium, Iridium, or Ruthenium catalysts. | High enantiomeric excess (ee) for 1-substituted THIQs. mdpi.comnih.gov | mdpi.comnih.gov |

| Asymmetric Transfer Hydrogenation of DHIQs | Chiral Ru/TsDPEN complexes. | Provides access to THIQs with high enantiomeric excess. organic-chemistry.org | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Reaction of C,N-cyclic azomethine imines with alkenes. | Good diastereoselectivities and enantioselectivities (up to >25:1 dr, >95% ee). nih.gov | nih.gov |

Green Chemistry and Sustainable Synthesis Considerations in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules like this compound. The focus is on developing methods that are more efficient, use less hazardous materials, and are more environmentally benign.

Domino reactions (also known as tandem or cascade reactions) are prime examples of green chemistry as they allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, which improves atom economy and reduces solvent use and waste. nih.gov Several domino approaches have been developed for the synthesis of tetrahydroquinolines. nih.gov Similarly, multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all reactants, are inherently atom-economical and efficient. nih.gov MCRs have been successfully employed for the synthesis of complex THIQ derivatives, sometimes under solvent-free conditions. rsc.orgnih.gov

Modifications to classic reactions also contribute to greener synthesis. For instance, the Pictet-Spengler reaction has been adapted to run under microwave irradiation, often without any solvent or catalyst, which dramatically shortens reaction times and reduces energy consumption and waste. rsc.orgrsc.org

Biocatalysis represents a significant advancement in sustainable synthesis. Whole-cell biocatalytic systems have been engineered to produce a variety of tetrahydroisoquinoline alkaloids from renewable and readily available starting materials like dopamine (B1211576) and natural phenolic acids. acs.org These biological systems can achieve high yields and excellent enantioselectivity (up to ≥97% ee) and can even utilize substrates derived from lignocellulosic biomass, offering a promising strategy for the sustainable production of these valuable compounds. acs.org

| Approach | Key Principles/Methods | Advantages | Reference |

|---|---|---|---|

| Domino/Cascade Reactions | Multiple bond-forming steps in a single operation. | High atom economy, reduced waste, increased efficiency. nih.gov | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot combination of ≥3 reactants; can be solvent-free. | High efficiency, atom economy, access to molecular diversity. rsc.orgnih.gov | rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions (e.g., Pictet-Spengler). | Drastically reduced reaction times, often solvent-free. rsc.orgrsc.org | rsc.orgrsc.org |

| Biocatalysis | Engineered whole-cell systems. | Uses renewable feedstocks, high enantioselectivity, sustainable process. acs.org | acs.org |

Biological Activities and Pharmacological Relevance of 1,2,3,4 Tetrahydroisoquinolin 6 Ol Derivatives

Neuropharmacological Activities

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been extensively investigated for their effects on the central nervous system, demonstrating potential in several key areas of neuropharmacology.

Neuroprotective Effects of 1,2,3,4-Tetrahydroisoquinoline Scaffolds

Research has highlighted the neuroprotective potential of hydroxylated 1,2,3,4-tetrahydroisoquinoline derivatives. In studies using SH-SY5Y neuroblastoma cells, hydroxy-substituted derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) were found to have greater neuroprotective efficacy than the parent compound. nih.gov Specifically, certain hydroxy-1MeTIQ derivatives have been suggested to hold potential for the treatment of Parkinson's disease. nih.gov

Further studies have shown that 1MeTIQ can protect against toxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin known to cause parkinsonism. nih.gov Pretreatment with 1MeTIQ significantly inhibited the decrease in dopaminergic spontaneous firing in the substantia nigra of rats exposed to a high dose of MPTP. nih.gov This neuroprotective action may be linked to a reduction in free radicals, as evidenced by the suppression of thiobarbituric acid-reactive substances (TBARS), which are markers of oxidative stress. nih.gov This suggests that the neuroprotective mechanism involves preventing the degeneration of cell membranes. nih.gov

Table 1: Neuroprotective Activity of Selected 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Derivatives

| Compound | Observation | Potential Application | Reference |

| Hydroxy-1MeTIQ Derivatives | Exhibited greater neuroprotective efficacy than the parent compound, 1MeTIQ, in SH-SY5Y cells. | Parkinson's Disease | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Inhibited MPTP-induced decrease in dopaminergic firing and suppressed oxidative stress markers. | Neuroprotection against MPTP-induced toxicity | nih.gov |

Antidepressant Potential and Norepinephrine (B1679862) Potentiation

The 1,2,3,4-tetrahydroisoquinoline framework has been explored for its antidepressant-like effects. Studies have demonstrated that both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), produce significant antidepressant-like effects in animal models, such as the forced swim test and tail suspension test. nih.gov The administration of these compounds led to a notable decrease in immobility time, comparable to the effects of the established antidepressant imipramine. nih.gov Biochemical analyses support these findings, indicating that the antidepressant activity of TIQ and 1MeTIQ is associated with the activation of noradrenaline (NA) and serotonin (B10506) (5-HT) systems. nih.gov

In a related line of research, a series of 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols were synthesized and evaluated for their ability to potentiate the effects of norepinephrine (NE). nih.gov Structure-activity relationship studies revealed that the beta-phenylethanolamine skeleton is crucial for this activity. nih.gov The potency was influenced by the substituent at the 2-position, with the order being Me > Et > iso-Pr > H. nih.gov Furthermore, halogen substitution at the para position of the 4-phenyl group enhanced activity, with the order of potency being Cl > Br > F > H. nih.gov The (R)-(+)-enantiomer of the 4-chlorophenyl analogue was found to be the most active, possessing the highest NE-potentiating activity among the tested compounds. nih.gov

Table 2: Norepinephrine Potentiation by 4-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol Derivatives

| Compound Class | Key Structural Feature | Structure-Activity Relationship Finding | Reference |

| 2-Substituted-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols | Varied alkyl group at the 2-position | Potency order: Me > Et > iso-Pr > H | nih.gov |

| 4-(Halogenated phenyl)-1,2,3,4-tetrahydroisoquinolin-4-ols | Halogen atom at the para position of the 4-phenyl ring | Potency order: Cl > Br > F > H | nih.gov |

| (R)-(+)-2-methyl-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol | Resolved enantiomer | Exclusively responsible for NE-potentiating activity; highest activity in the series. | nih.gov |

Modulatory Effects on Dopamine (B1211576) Receptor Systems (e.g., D3R)

The dopamine D3 receptor (D3R) is a significant drug target for treating conditions like schizophrenia, Parkinson's disease, and substance abuse. researchgate.net The 1,2,3,4-tetrahydroisoquinoline scaffold has proven to be a valuable template for developing selective D3R ligands. A series of compounds incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif as the "head" group displayed strong affinity and high selectivity for the D3R over D1 and D2 receptors. researchgate.netnih.gov

Docking studies revealed that these molecules orient themselves with the arylamine "head" group in the orthosteric binding pocket of the D3R, while the arylamide "tail" resides in a secondary binding pocket. researchgate.netnih.gov The selectivity for D3R over D2R is attributed to strong interactions between the arylamide tail and the second extracellular loop (ECL2) of the D3R, an interaction absent at the D2R. nih.gov The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit appears advantageous for D3R versus σ2R selectivity compared to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) motif. nih.gov Some of these derivatives have shown high in vitro affinity (Ki < 20 nM) and selectivity (D2R/D3R ratio: 200–1000) as D3R antagonists. mdpi.com This line of research has led to the identification of tetrahydroisoquinoline derivatives as potential treatments for psychoses, including schizophrenia. bioworld.com

Table 3: Dopamine D3 Receptor Affinity of Selected 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Derivatives

| Compound Feature | Receptor Affinity | Selectivity Profile | Reference |

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol "head" group | Strong affinity for D3R | High selectivity for D3R over D1R and D2R | researchgate.netnih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif | Promotes reversal in D3R vs. σ2R selectivity | Less advantageous for D3R vs. σ2R selectivity | nih.gov |

Anti-Alzheimer Disease Research

The quest for effective treatments for Alzheimer's disease (AD) has led to the exploration of novel therapeutic strategies, including the enhancement of lysosome biogenesis to clear pathological protein aggregates. nih.gov A lead compound with a tetrahydroisoquinoline scaffold, named LH2-051, was identified for its ability to promote the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal function. nih.gov

Through a comprehensive structure-activity relationship study, new derivatives of LH2-051 were synthesized. nih.gov Notably, compounds designated as 37 and 45 demonstrated superior capabilities in activating TFEB and enhancing lysosome biogenesis. These compounds also showed favorable pharmacokinetic profiles with high brain penetration. nih.gov In preclinical studies using APP/PS1 mouse models of Alzheimer's, both compounds were found to significantly improve the clearance of amyloid-beta (Aβ) aggregates and rescue impairments in learning, memory, and cognition. nih.gov

Table 4: Tetrahydroisoquinoline Derivatives in Alzheimer's Disease Research

| Compound | Mechanism of Action | Preclinical Finding | Reference |

| LH2-051 (Lead Compound) | Enhances lysosome biogenesis via TFEB activation. | Identified as a lysosome-enhancing lead. | nih.gov |

| 37 | Potent TFEB activation and lysosome biogenesis enhancement. | Ameliorates cognitive deficits and enhances Aβ clearance in APP/PS1 mice. | nih.gov |

| 45 | Potent TFEB activation and lysosome biogenesis enhancement. | Ameliorates cognitive deficits and enhances Aβ clearance in APP/PS1 mice. | nih.gov |

Oncological and Antiproliferative Activities

In addition to their neuropharmacological applications, tetrahydroisoquinoline derivatives have emerged as promising scaffolds in oncology, particularly in the context of hormone-dependent cancers.

Development as Selective Estrogen Receptor Modulators (SERMs) and Downregulators (SERDs)

In estrogen receptor-positive (ER+) breast cancer, the development of resistance to standard endocrine therapies is a major clinical challenge. nih.gov Selective Estrogen Receptor Downregulators (SERDs) that ablate the ER protein offer a promising therapeutic strategy. nih.gov A novel antiestrogenic scaffold based on a tetrahydro-6-isoquinoline (T6I) core has been developed to create new SERMs and SERDs. nih.gov

A series of T6I derivatives were synthesized and evaluated for their effects on ERα levels in breast cancer cells. Most of the synthesized T6I compounds, such as T6I-14 , acted like SERMs, causing an accumulation of the ERα protein, similar to 4-hydroxytamoxifen (B85900). nih.gov In contrast, one derivative, T6I-1 , showed weak ERα-degrading (SERD-like) activity. nih.gov Further optimization led to compounds like T6I-14-1 , T6I-15-1 , and T6I-16-1 , which were among the most potent in antagonizing estrogen-induced transcriptional activity. nih.gov Specifically, T6I-14-1 demonstrated a significant reduction in transcriptional activity compared to both 4-hydroxytamoxifen and estrogen treatment alone. nih.gov These findings highlight the potential of the tetrahydro-6-isoquinoline scaffold in developing new agents to combat treatment-resistant breast cancer. nih.gov

Table 5: Activity of Tetrahydro-6-isoquinoline (T6I) Derivatives in ER+ Breast Cancer Cells

| Compound | Observed Activity | Effect on ERα Protein | Transcriptional Activity | Reference |

| Most T6I Derivatives | SERM-like | Increased ERα levels | Antagonistic | nih.gov |

| T6I-1 | Weak SERD-like | Weak ERα-degrading activity | Ineffective antagonist | nih.gov |

| T6I-14 | SERM-like | Significant enhancement of ERα levels | Antagonistic | nih.gov |

| T6I-14-1 | Potent Antagonist | Not specified | Potent antagonism of E2-driven transcription | nih.gov |

| T6I-15-1 | Potent Antagonist | Not specified | Potent antagonism of E2-driven transcription | nih.gov |

| T6I-16-1 | Potent Antagonist | Not specified | Potent antagonism of E2-driven transcription | nih.gov |

Inhibition of Janus Kinase 2 (JAK2) in Myeloproliferative Neoplasms

Janus kinase 2 (JAK2) is a critical signaling molecule, and its aberrant activation, often due to mutations like V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). nih.govnih.gov Consequently, the development of selective JAK2 inhibitors has become a primary therapeutic strategy for these disorders. nih.govpatientpower.info

Derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine have been identified as potent and selective JAK2 inhibitors. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have optimized these compounds to enhance their efficacy and selectivity. One notable derivative, compound 13ac , demonstrated exceptional potency against JAK2 kinase with an IC50 value of 3 nM. nih.govacs.org This compound also showed significant inhibitory activity in cellular assays, with IC50 values of 11.7 nM in SET-2 cells and 41 nM in Ba/F3V617F cells, which have a high expression of the JAK2V617F mutation. nih.govacs.org

Mechanistic studies have confirmed that these tetrahydroisoquinoline derivatives effectively downregulate the phosphorylation of downstream proteins in the JAK2 signaling pathway. nih.gov In vivo studies using a SET-2 xenograft model showed that compound 13ac resulted in an 82.3% inhibition of tumor growth. nih.gov Furthermore, in a Ba/F3-JAK2V617F allograft model, this compound was more effective than the established drug Ruxolitinib, achieving a 77.1% normalization of spleen weight. nih.gov

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) | In Vivo Efficacy (SET-2 Xenograft) |

|---|---|---|---|---|---|

| 13ac | JAK2 Kinase | 3 | SET-2 | 11.7 | 82.3% Tumor Growth Inhibition |

| 13ac | JAK2 Kinase | 3 | Ba/F3V617F | 41 | 77.1% Spleen Weight Normalization (Allograft Model) |

Disruption of Hyaluronic Acid-CD44 Interaction in Cancer

The interaction between hyaluronic acid (HA) and its primary receptor, CD44, plays a crucial role in cancer progression, including tumor cell proliferation, adhesion, and migration. nih.govnih.gov Therefore, disrupting this interaction presents a promising strategy for cancer therapy. nih.gov While direct studies on 1,2,3,4-tetrahydroisoquinolin-6-ol derivatives specifically targeting the HA-CD44 axis are not extensively detailed, the broader principle of interrupting this pathway is well-established.

Oxidative stress-inducing cancer therapies can damage both HA and CD44, leading to a disruption of their binding and a subsequent reduction in cancer cell proliferation. nih.gov This has been demonstrated in various cancer cell lines, including U87-MG, A375, and HT29. nih.gov The modification of HA through methods such as oxidation can decrease its recognition by CD44. nih.gov This effect is amplified when both the ligand (HA) and the receptor (CD44) are oxidized. nih.gov The resulting decrease in HA-CD44 binding negatively impacts the proliferative state of cancer cells. nih.gov

General Antitumor Efficacy of Tetrahydroisoquinoline Analogs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core component of numerous natural and synthetic compounds with demonstrated antitumor properties. nih.govnih.gov These derivatives have shown cytotoxic effects against a variety of cancer cell lines. nih.gov

For instance, newly synthesized tetrahydroisoquinoline derivatives have exhibited good inhibitory activities against human cancer cell lines such as HCT116, MDA-MB-231, HepG2, and A375. nih.gov The antitumor potential of THIQ derivatives has been recognized for decades, with early research focusing on alkaloids isolated from natural sources. nih.gov

One area of focus has been the development of THIQ derivatives as anti-angiogenesis agents. nih.gov Certain analogs have shown significant inhibition of angiotube area formation in vitro. nih.gov For example, compounds GM-3-121 and GM-3-18 displayed high anti-angiogenic activity. nih.gov Additionally, THIQ derivatives have been investigated as inhibitors of KRas, a frequently mutated oncogene in various cancers. nih.gov The derivative GM-3-18 , which has a chloro group at the 4-position of the phenyl ring, showed significant KRas inhibition across several colon cancer cell lines. nih.gov

| Compound | Activity | Target/Cell Line | IC50 (µM) |

|---|---|---|---|

| GM-3-121 | Anti-angiogenesis | - | 1.72 |

| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | 0.9 - 10.7 |

Antimicrobial and Antiviral Properties

Beyond their anticancer effects, derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated a broad spectrum of antimicrobial and antiviral activities. nuph.edu.ua

Anti-HIV Activity

The development of novel anti-HIV agents is a critical area of research, and the tetrahydroisoquinoline scaffold has emerged as a promising starting point. rsc.org Researchers have designed and synthesized THIQ analogs as inhibitors of HIV reverse transcriptase (RT). rsc.org In one study, two series of THIQ derivatives were developed, with several analogs showing more than 50% inhibition of HIV-1 RT at a concentration of 100 μM. rsc.org Among these, compounds 160 and 161 were the most promising, with RT inhibition values of 74.82% and 72.58%, respectively. rsc.org Molecular docking studies suggest that the 6,7-dimethoxy THIQ core of these compounds establishes hydrophobic interactions with key amino acid residues in the active site of HIV-1 RT, such as Tyr-188, Tyr-181, and Trp-229. rsc.org

Anti-bacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antibacterial agents. Tetrahydroisoquinoline derivatives have been investigated for their potential in this area. researchgate.net Studies have evaluated the in vitro antibacterial activity of these compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. researchgate.net While specific data for this compound itself is limited in the provided context, the broader class of THIQ derivatives has shown promise. For instance, isopropoxy benzene (B151609) guanidine (B92328) (IBG), a guanidine derivative, has demonstrated antibacterial activity against multidrug-resistant bacteria. researchgate.net

Anti-malarial Effects

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. nih.gov Tetrahydroisoquinoline derivatives have been explored as potential antiplasmodial agents. rsc.org A study involving 21 novel 1-aryl-6-hydroxy-THIQ analogs revealed that several compounds exhibited moderate to potent antimalarial activity against Plasmodium falciparum. rsc.orgresearchgate.net

Specifically, compounds 177 , 178 , and 179 showed potent antiplasmodial activity comparable to the standard drug chloroquine. rsc.org These compounds also possessed favorable selectivity indices. rsc.org Another set of THIQ analogs from the Medicines for Malaria Venture (MMV) Malaria Box, 181 , 182 , and 183 , demonstrated potent activity against the asexual blood stage of P. falciparum, including chloroquine-resistant strains, with IC50 values ranging from 0.070 to 0.133 μM. rsc.org These compounds also showed good gametocidal activity. rsc.org

| Compound | Activity | Target | IC50 (µM) | Note |

|---|---|---|---|---|

| 177 | Antiplasmodial | P. falciparum | Comparable to Chloroquine | - |

| 178 | Antiplasmodial | P. falciparum | Comparable to Chloroquine | - |

| 179 | Antiplasmodial | P. falciparum | Comparable to Chloroquine | - |

| 181 | Antiplasmodial | P. falciparum (Chloroquine-resistant W2 strain) | 0.070 - 0.133 | Also shows gametocidal activity |

| 182 | Antiplasmodial | P. falciparum (Chloroquine-resistant W2 strain) | 0.070 - 0.133 | Also shows gametocidal activity |

| 183 | Antiplasmodial | P. falciparum (Chloroquine-resistant W2 strain) | 0.070 - 0.133 | Also shows gametocidal activity |

Enzyme Inhibitory Activities

The unique structural features of the 1,2,3,4-tetrahydroisoquinoline nucleus allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for various enzymes. The following sections detail the research findings concerning the inhibition of specific enzymes by these derivatives.

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. nih.gov Inhibitors of PNMT are of significant interest for their potential to modulate adrenergic pathways. The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework has proven to be a robust scaffold for potent PNMT inhibitors. nih.gov

Research has shown that substitutions on the THIQ ring system significantly influence inhibitory activity. For instance, substitution at the 3-position with a methyl group was found to enhance inhibitory potency compared to the unsubstituted THIQ. nih.gov Further exploration of this position revealed that a hydroxymethyl group also results in good activity. This is attributed not just to steric tolerance but also to a potential hydrogen bond interaction with an amino acid residue in the enzyme's active site. nih.gov The in vitro potency of 3-(hydroxymethyl)-THIQ (Ki = 2.4 μM) was notably enhanced compared to THIQ itself (Ki = 10.3 μM). nih.gov

Combining features on the THIQ nucleus has led to highly potent and selective inhibitors. A synergistic effect was observed with 3,7-disubstituted derivatives. The compound 7-aminosulfonyl-3-hydroxymethyl-THIQ, for example, demonstrated remarkable potency and selectivity, with a PNMT Ki value of 0.34 μM and a selectivity of over 4000-fold against the α2-adrenoceptor. nih.gov Other derivatives, such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, have also been synthesized and evaluated, with 7-p-bromo- and 7-p-chlorosulfonanilides being among the most potent inhibitors identified in vitro. uliege.be

Table 1: PNMT Inhibitory Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound Name | Ki (μM) | Selectivity (α2 Ki/PNMT Ki) |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 9.7 nih.gov | 0.036 nih.gov |

| 3-Methyl-1,2,3,4-tetrahydroisoquinoline | 2.1 nih.gov | 0.36 nih.gov |

| 3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | 1.1 nih.gov | 6.0 nih.gov |

| 7-Aminosulfonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | 0.34 nih.gov | 4100 nih.gov |

| 7,8-Dichloro-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline | 0.38 nih.gov | Not Reported |

Deoxyribonuclease I (DNase I) is an endonuclease that cleaves DNA and is implicated in physiological processes such as apoptosis. mdpi.com A study assessing 24 different 1,2,3,4-tetrahydroisoquinoline derivatives for their DNase I inhibitory properties identified several active compounds. mdpi.com

Four of the tested derivatives were found to inhibit DNase I with IC50 values below 200 μM. The most potent among these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one, which exhibited an IC50 of 134.35 ± 11.38 μM. mdpi.com Other active compounds included derivatives with substitutions on the nitrogen at position 2 and modifications at position 1. mdpi.com Molecular modeling studies suggest that the affinity of these inhibitors towards DNase I is influenced by interactions with key amino acid residues such as Glu 39, His 134, and Tyr 211. mdpi.com

Table 2: DNase I Inhibitory Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound Name | IC50 (μM) |

| 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | 134.35 ± 11.38 mdpi.com |

| 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | 147.51 ± 14.87 mdpi.com |

| 2-[6,7-Dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 148.31 ± 2.96 mdpi.com |

| 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 149.07 ± 2.98 mdpi.com |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The 1,2,3,4-tetrahydroisoquinoline scaffold is considered a valuable structure for developing agents to treat this neurodegenerative disorder. uliege.be

Research into hybrids combining the THIQ structure with other pharmacophores has yielded promising results. A hybrid of 1,2,3,4-tetrahydroisoquinoline and cinnamic acid (hybrid 4e) showed potent inhibitory properties against butyrylcholinesterase (BChE), a related enzyme, with an IC50 value of 2.1 ± 0.08 μM. uliege.be Furthermore, the natural THIQ alkaloid jatrorrhizine, when modified with an amino group at the 3-position, exhibited high inhibitory activity against cholinesterase with an IC50 of 0.301 μM. uliege.be These findings highlight the potential of the THIQ scaffold in designing effective cholinesterase inhibitors.

Based on a comprehensive search of available scientific literature, there are no published research findings on the inhibitory activity of this compound or its derivatives against MurE synthetase.

A thorough review of published studies indicates a lack of research focused on the direct inhibitory effects of this compound derivatives on the Na+, K+-ATPase enzyme.

Steroidogenic enzymes are critical for the synthesis of steroid hormones and represent important therapeutic targets, particularly in hormone-dependent cancers. Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated as inhibitors of key enzymes in this class, namely steroid sulfatase and aromatase.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is responsible for converting inactive sulfated steroids into their active forms, which can promote the growth of hormone-dependent cancers. nih.gov The THIQ core has been used to design non-steroidal STS inhibitors. nih.gov Sulfamate derivatives of THIQ have shown potent inhibitory activity, with many achieving 80–90% inhibition of STS at a concentration of 0.1 μM. nih.gov One specific compound, 6-EO-14, demonstrated an IC50 value of 0.3 μM against STS in transfected HEK-293 cells. nih.gov This compound acts as an irreversible inhibitor, releasing its corresponding phenol (B47542) derivative, 8-EO-14, upon binding to the enzyme. nih.gov

Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. A study focused on novel triazole-tetrahydroisoquinoline hybrids identified several compounds with significant aromatase inhibitory activity. nih.gov Out of thirteen derivatives synthesized, seven displayed IC50 values ranging from 0.07 to 1.9 μM. nih.gov The most potent compound, which features a naphthalenyloxymethyl substituent on the triazole ring, had an impressive IC50 of 70 nM. nih.gov Molecular docking simulations suggested that its high potency could be due to a direct hydrogen-bonding interaction with the Thr310 residue in the enzyme's active site. nih.gov

Table 3: Steroidogenic Enzyme Inhibitory Activity of THIQ Derivatives

| Enzyme Target | Derivative Type | Activity |

| Steroid Sulfatase (STS) | Sulfamate Derivatives | 80-90% inhibition at 0.1 μM nih.gov |

| Steroid Sulfatase (STS) | 6-EO-14 | IC50 = 0.3 μM nih.gov |

| Aromatase | Triazole-THIQ hybrid (2i) | IC50 = 0.07 μM (70 nM) nih.gov |

| Aromatase | Various Triazole-THIQ hybrids | IC50 = 0.07 - 1.9 μM nih.gov |

Anti-inflammatory and Antioxidant Effects

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework are recognized for their significant anti-inflammatory and antioxidant capabilities. The core structure is a key element in numerous natural and synthetic compounds that exhibit these properties. nih.gov

Research into hybrids combining the THIQ moiety with other known active molecules has yielded promising results. For instance, a hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroisoquinoline was synthesized and evaluated for its ability to inhibit heat-induced albumin denaturation, a common screening method for in vitro anti-inflammatory activity. semanticscholar.org This demonstrates the potential of the THIQ scaffold to serve as a building block for new anti-inflammatory agents. semanticscholar.org

The antioxidant potential of THIQ derivatives has been a subject of considerable investigation. While the basic 1,2,3,4-tetrahydroisoquinoline molecule itself may not show significant antioxidant ability, its incorporation into more complex structures can greatly enhance this property. mdpi.com This enhancement is often attributed to the presence of the tertiary amino group within the THIQ structure. mdpi.com

| Compound | Assay | Result (IC₅₀) | Reference |

|---|---|---|---|

| Quercetin (B1663063) | DPPH | 19.3 µM | mdpi.com |

| Ascorbic Acid (Standard) | DPPH | 0.62 µM | mdpi.com |

| Ibuprofen-THIQ Hybrid (H1) | DPPH | >100 µg/mL | semanticscholar.org |

| Ibuprofen-Piperidine Hybrid (H2) | DPPH | >100 µg/mL | semanticscholar.org |

| Ibuprofen-THIQ Hybrid (H3) | DPPH | 98.06 µg/mL | semanticscholar.org |

| Ascorbic Acid (Standard) | DPPH | 24.84 µg/mL | semanticscholar.org |

| Quercetin (Standard) | DPPH | 69.25 µg/mL | semanticscholar.org |

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Partial Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial regulator of glucose metabolism and adipocyte differentiation, making it a prime target for anti-diabetic drugs. mdpi.com Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective but can cause side effects like weight gain and fluid retention. mdpi.comyoutube.com This has spurred the search for PPARγ partial agonists, which are theorized to offer therapeutic benefits with an improved safety profile. mdpi.comnih.gov

The 1,2,3,4-tetrahydroisoquinoline scaffold has proven to be a valuable template for developing such selective PPARγ partial agonists. nih.gov A series of novel 2,6,7-substituted THIQ derivatives were synthesized with the goal of identifying a compound with this specific activity. nih.gov One derivative, which features an acidic group at the 6-position, demonstrated potent partial agonist activity with an EC₅₀ value of 13 nM and a maximal response of 30% compared to full agonists. nih.gov This compound, 20g, was shown through computational docking to bind to PPARγ in a manner similar to other known partial agonists. nih.gov

In another study, a series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed and evaluated. nih.gov The lead compound from this series, 13jE, was identified as a potent and selective PPARγ partial agonist with an EC₅₀ of 85 nM. nih.gov Importantly, this compound also acted as an antagonist to a full PPARγ agonist, confirming its partial agonist profile. nih.gov These findings underscore the utility of the THIQ structure in designing molecules that can fine-tune the activity of the PPARγ receptor. nih.govnih.gov

| Compound | Activity Metric | Value | Reference |

|---|---|---|---|

| (E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline (20g) | EC₅₀ | 13 nM | nih.gov |

| Maximal Response | 30% | nih.gov | |

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt (13jE) | EC₅₀ | 85 nM | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-leishmanial, Anti-trypanosomal)

Beyond the activities discussed above, the versatile 1,2,3,4-tetrahydroisoquinoline scaffold is a constituent of molecules with a range of other important biological effects. rsc.orgrsc.org

Anticonvulsant Activity Certain THIQ derivatives have been identified as noncompetitive AMPA/kainate receptor antagonists, demonstrating protective action in various experimental seizure models. nih.gov In a comparative study, THIQ derivatives were effective against seizures induced by audiogenic stimuli, maximal electroshock, and pentetrazol. nih.gov One specific derivative, THIQ-10c, which has an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, showed particularly high anticonvulsant activity and a long-lasting protective effect in a genetically seizure-susceptible mouse strain. nih.gov Other research has also highlighted the anticonvulsant potential of 1,2,3,4-tetrahydroisoquinolines, including their evaluation against seizures induced by the N-methyl-D-aspartate (NMDA) receptor agonist. mdpi.com

Anti-leishmanial Activity Leishmaniasis is a parasitic disease for which new treatments are needed. mdpi.com Synthetic derivatives of THIQ have shown promising activity against Leishmania parasites. In one screening, the compound 1,2,3,4-tetrahydro(benzo)-3-quinolin-ol was effective against intracellular amastigotes, the clinically relevant form of the parasite. nih.gov Hybrid THIQ derivatives containing phosphorus substituents have also been evaluated, with several compounds showing good activity against Leishmania infantum amastigotes, comparable to the standard drug amphotericin B. nih.gov For example, tetrahydroquinolylphosphine sulfide (B99878) 5a had an EC₅₀ value of 0.61 µM and a high selectivity index (SI = 56.87). nih.gov Furthermore, a series of 2,4-diaryl 1,2,3,4-tetrahydroquinoline (B108954) derivatives were tested against Leishmania chagasi, with compound 7h showing a potent IC₅₀ of 0.27 µM against promastigotes and a selectivity index greater than 1000. researchgate.net

Anti-trypanosomal Activity The search for new drugs against trypanosomiasis, including Chagas disease and African sleeping sickness, has also involved the THIQ scaffold. researchgate.netnih.gov While much of the focus has been on related dihydroquinolines, the tetrahydroquinoline core has been noted for its antitrypanosomal activity. researchgate.netnih.gov In vitro testing of 2,4-diaryl 1,2,3,4-tetrahydroquinoline derivatives against Trypanosoma cruzi epimastigotes revealed that compound 7h was the most active, with an IC₅₀ of 5.77 µM and a selectivity index greater than 46. researchgate.net

| Compound | Target Organism | Activity Metric | Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1,2,3,4-tetrahydro(benzo)-3-quinolin-ol | Leishmania (intracellular amastigotes) | EC₅₀ | 7.94 µg/mL | 3.64 | nih.gov |

| Tetrahydroquinolylphosphine sulfide 5a | Leishmania infantum (amastigotes) | EC₅₀ | 0.61 µM | 56.87 | nih.gov |

| 2,4-Diaryl THQ derivative 7h | Leishmania chagasi (promastigotes) | IC₅₀ | 0.27 µM | >1000 | researchgate.net |

| Trypanosoma cruzi (epimastigotes) | IC₅₀ | 5.77 µM | >46 | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,3,4 Tetrahydroisoquinolin 6 Ol Analogs

Impact of Substituents on Biological Activity and Target Selectivity

The biological activity and target selectivity of 1,2,3,4-tetrahydroisoquinolin-6-ol analogs are profoundly influenced by the nature and position of various substituents on the core structure.

Substitutions on the Tetrahydroisoquinoline Nitrogen (N-2)

The nitrogen atom at the 2-position (N-2) of the tetrahydroisoquinoline ring is a critical site for modification, impacting potency, metabolic stability, and solubility. rsc.org Studies have shown that both the size and electronic properties of the substituent at N-2 can dramatically alter the biological profile of the molecule.

For instance, the introduction of an N-2,2,2-trifluoroethyl group was found to enhance metabolic stability compared to a more labile iso-butyl substitution, although the latter sometimes showed better potency. rsc.org In the context of anti-HIV activity, N-acyl or N-sulfonyl groups on the THIQ nitrogen have been explored to generate more reactive N-acyl/sulfonyl iminium ion intermediates, which can then react with a broader range of nucleophiles. nih.gov

Research into P-glycoprotein (P-gp) ligands has also highlighted the importance of the N-2 substituent. Elongated analogues and 2-biphenyl derivatives at this position have been shown to act as potent P-gp substrates. nih.gov Furthermore, in the development of anti-fungal agents, novel N-substituted THIQ analogs have demonstrated significant activity, with specific substitutions leading to potent inhibition of fungal species like Saccharomyces cerevisiae and Yarrowia lipolytica. rsc.org

Table 1: Impact of N-2 Substitutions on Biological Activity

| N-2 Substituent | Biological Activity | Key Findings |

| Iso-butyl | Potent, but metabolically labile rsc.org | Shape and lipophilicity of the substituent are crucial for potency. rsc.org |

| 2,2,2-Trifluoroethyl | Increased metabolic stability rsc.org | Addresses the metabolic vulnerability of other alkyl substituents. rsc.org |

| Acyl/Sulfonyl | Enhanced reactivity for C(sp3)-H functionalization nih.gov | Allows for the synthesis of a wider range of derivatives. nih.gov |

| Elongated analogues/2-Biphenyl | Potent P-gp substrates nih.gov | Flexibility and bioisosterism at N-2 are key for P-gp interaction. nih.gov |

| Various N-substitutions | Antifungal activity rsc.org | Specific substitutions lead to selective inhibition of different fungal species. rsc.org |

Substitutions on the Tetrahydroisoquinoline Carbon Skeleton (C-1, C-3, C-4, C-7, C-8)

Modifications to the carbon framework of the tetrahydroisoquinoline ring system are pivotal in defining the pharmacological properties of these analogs.

Substitutions at the C-1 position have been extensively studied. For example, in the search for antitrypanosomal agents, substitution at the 1-position of the THIQ nucleus was found to have no significant effect on activity. rsc.org However, for other biological targets, the nature of the C-1 substituent is critical. The synthesis of 1-monosubstituted and 1,1-disubstituted THIQs has led to compounds with contractile activity. mdpi.com The stereochemistry at C-1 is also a crucial factor, with enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines being a key strategy to obtain optically active 1-substituted-THIQs with specific biological activities. nih.gov

The C-4 position has also been a focus of synthetic efforts. A library of 4,4-disubstituted 6-hydroxy-tetrahydroisoquinolines was synthesized to explore their potential as selective estrogen receptor modulators (SERMs). tue.nl

Substitutions on the aromatic ring (C-7, C-8) can also modulate activity. For instance, in a series of 5-HT(1A) receptor ligands, substitutions in the aromatic part of the THIQ moiety influenced both 5-HT(1A) and 5-HT(2A) receptor affinities. nih.gov Specifically, a 5-Br, 8-OCH3 derivative was identified as a potent mixed 5-HT(1A)/5-HT(2A) ligand. nih.gov

Role of the Phenolic Hydroxyl Group at C-6 in Biological Recognition

The phenolic hydroxyl group at the C-6 position is a key structural feature that often plays a crucial role in biological recognition and activity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

In the context of antitrypanosomal activity, the presence of a phenolic hydroxyl group is important, and its modification, such as through biphenyl (B1667301) methyl substitution, can enhance potency. rsc.org The synthesis of various 6-hydroxy- and 8-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives underscores the interest in exploring the impact of this phenolic group's position on biological activity. nih.gov

Furthermore, the phenolic hydroxyl is a key component of the pharmacophore for certain targets. For instance, in the development of selective estrogen receptor modulators, the 6-hydroxy group is a critical element for receptor interaction. tue.nl

Influence of Aromatic Substituents on Phenyl Moieties and Linkers

For many this compound analogs that incorporate additional phenyl moieties, often attached via linkers, the substitution pattern on these aromatic rings significantly influences biological activity.

In the development of anti-cancer agents, the nature of the substitution on a phenyl ring attached to the THIQ nucleus was found to be a determining factor for activity against colorectal cancer cell lines. nih.gov Specifically, a chloro-substituted phenyl ring demonstrated significant KRas inhibition. nih.gov Similarly, for antitrypanosomal agents, biphenyl methyl substitution at the phenolic OH of the THIQ core displayed enhanced potency. rsc.org

The design of P-glycoprotein ligands has also benefited from the strategic placement of aromatic substituents. Both 2-biphenyl derivatives and elongated analogues with specific aromatic substitutions have been shown to be potent P-gp substrates, highlighting the importance of these distal groups in modulating activity. nih.gov

Stereochemical Considerations in Structure-Activity Relationships of this compound Derivatives

Chirality plays a critical role in the biological activity of this compound derivatives, as different stereoisomers can exhibit distinct pharmacological profiles. The C-1 position of the THIQ ring is a common chiral center, and the absolute configuration at this position can profoundly impact target binding and efficacy.

The enantioselective synthesis of 1-substituted THIQs is a major focus in medicinal chemistry to access specific stereoisomers. nih.gov For example, the reduction of 1-substituted-3,4-dihydroisoquinolines can yield either (R)- or (S)-configured products depending on the catalyst and reaction conditions used. nih.gov Studies have shown that for certain biological targets, one enantiomer is significantly more active than the other. For instance, in a series of anticonvulsant agents, the (+)-enantiomer of a 1-methyl-1-phenyl-THIQ derivative was found to be the most effective. mdpi.com

The stereochemistry of substituents at other positions, such as C-3, can also influence activity. The development of anti-HIV attachment inhibitors has involved the optimization of stereochemistry at both the C-3 and C-4 positions to improve potency and pharmacokinetic properties. rsc.org

Elucidation of Pharmacophores and Key Structural Features for Specific Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound derivatives, identifying these pharmacophores is crucial for designing new and more potent analogs.

For anti-tubercular activity, researchers have worked to elucidate a common pharmacophore among different series of THIQ analogs. rsc.org This involves identifying key structural features, such as the placement of the C-6 hydroxyl group and the nature of substituents on the aromatic ring and nitrogen atom.

In the context of N-type calcium channel blockers, a series of aminomethyl substituted isoquinolinol derivatives were identified as potent functional antagonists, leading to the development of a pharmacophore model for this target. nih.gov Similarly, for inhibitors of Plasmodium falciparum Hsp90, a pharmacophore model consisting of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings was developed and used for virtual screening. nih.gov

The core 1,2,3,4-tetrahydroisoquinoline (B50084) structure itself is a key element of the pharmacophore for many targets. rsc.orgmdpi.com The specific arrangement of the aromatic ring, the nitrogen atom, and the phenolic hydroxyl at C-6, along with the spatial orientation of various substituents, defines the interaction with the target protein. For example, in 5-HT(1A) receptor ligands, the THIQ moiety serves as the core scaffold, with substituents on the aromatic ring and at the N-2 position modulating affinity and selectivity. nih.gov

Molecular Mechanisms of Action and Target Engagement

Receptor Binding Studies and Affinities

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been evaluated for their binding affinity and selectivity across a range of G-protein coupled receptors (GPCRs) and other receptor types. The specific substitution pattern on the THIQ core significantly influences target engagement.

Dopamine (B1211576) Receptors (D2R, D3R): The THIQ scaffold is a recognized pharmacophore for dopamine D3 receptor ligands. Studies on THIQ derivatives with a linker and a benzamide (B126) secondary pharmacophore have identified compounds with high affinity for the D3 receptor. For instance, compounds featuring a 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline or a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety demonstrated high D3R affinity, with Kᵢ values as low as 1.2 nM. nih.gov In contrast, analogs with a 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol group showed less favorable D3R affinity. nih.gov Another study identified a THIQ derivative with a 7-CF3SO2O- substituent that possessed high D3 receptor affinity (pKi of 8.4) and a 150-fold selectivity over the D2 receptor. nih.gov Furthermore, the THIQ derivative SB269,652 has been characterized as a potent antagonist at both D3 and D2 receptors. nih.gov

κ Opioid Receptor (KOR): Simple amides derived from (3R)-1,2,3,4-tetrahydro-7-hydroxy-3-isoquinolinecarboxylic acid have been identified as potent and highly selective κ opioid receptor (KOR) antagonists. nih.gov One such analog demonstrated a Ke value of 0.14 nM at the KOR, with 1730-fold and 4570-fold selectivity over the μ and δ opioid receptors, respectively. nih.gov These compounds act as pure antagonists with no agonist activity observed. nih.gov

Estrogen Receptors (ERα, ERβ): The THIQ framework has been explored for developing selective estrogen receptor modulators (SERMs). nih.gov By modifying the substituents on the THIQ core, potent ERα-selective ligands have been discovered. nih.gov One study identified derivatives with antagonist behavior in MCF-7 breast cancer cells, with IC₅₀ values in the low nanomolar range (2-36 nM). nih.gov Interestingly, some hop-derived acids with structural similarities to THIQ derivatives have been shown to antagonize ERα activity without directly competing with estradiol (B170435) for the binding site, suggesting a non-classical mechanism of action. nih.gov

Sigma Receptors (σ1, σ2): The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a well-established pharmacophore for sigma-2 (σ2) receptor ligands. researchgate.net Derivatives built on this scaffold have shown high affinity and selectivity for the σ2 receptor, with some compounds exhibiting Kᵢ values in the low nanomolar range (5–6 nM) and demonstrating selectivity over the σ1 receptor. nih.govresearchgate.net

| Compound/Analog Description | Target Receptor | Binding Affinity Metric | Value | Selectivity | Source |

|---|---|---|---|---|---|

| 6,7-dimethoxy-THIQ derivative (5s) | D3R | Kᵢ | 1.2 nM | 15- to 420-fold vs other dopamine receptors | nih.gov |

| 7-CF3SO2O-THIQ derivative (31) | D3R | pKᵢ | 8.4 | 150-fold vs D2R | nih.gov |

| (3R)-7-hydroxy-THIQ derivative (2) | κ Opioid Receptor | Kₑ | 0.14 nM | 1730-fold vs μ; 4570-fold vs δ | nih.gov |

| (3R)-7-hydroxy-THIQ derivative (1) | κ Opioid Receptor | Kₑ | 6.80 nM | 21-fold vs μ; >441-fold vs δ | nih.gov |

| N-aryl THIQ derivative (19c) | ERα (MCF-7 cells) | IC₅₀ | 2 nM | Potent antagonist behavior | nih.gov |

| 6,7-dimethoxy-THIQ derivative (3b) | σ2 Receptor | Kᵢ | 5-6 nM | Excellent selectivity vs σ1 receptor | researchgate.net |

Enzyme Kinetic Studies and Elucidation of Inhibition Modes

The 1,2,3,4-tetrahydroisoquinoline core is a versatile scaffold for designing enzyme inhibitors targeting various families of enzymes. Kinetic studies have been instrumental in characterizing the potency and mechanism of this inhibition.

Phenylethanolamine N-methyltransferase (PNMT): THIQ and its aryl-substituted derivatives are known to be potent inhibitors of PNMT, the enzyme responsible for the biosynthesis of epinephrine (B1671497). nih.gov Structure-activity relationship studies have shown that substitution at the 3-position of the THIQ ring can enhance inhibitory activity. For example, 3-(hydroxymethyl)-THIQ is a more potent inhibitor (Kᵢ = 2.4 µM) than the parent THIQ compound (Kᵢ = 10.3 µM). nih.gov However, larger substituents at this position, such as an ethyl group, lead to diminished potency, indicating a spatially constrained active site. nih.gov

Protein-Tyrosine Phosphatase 1B (PTP-1B): Certain THIQ derivatives have been identified as inhibitors of PTP-1B, a key negative regulator of insulin (B600854) signaling pathways. One such derivative, (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was found to be a potent PTP-1B inhibitor with an IC₅₀ value of 1.0 µM. nih.gov

Acetylcholinesterase (AChE): In the context of neurodegenerative disorders, THIQ analogs have been investigated as inhibitors of AChE. Enzyme kinetic studies revealed that some of these compounds exhibit a mixed-mode of inhibition against the enzyme. rsc.org Mixed inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Kₘ and Vₘₐₓ values of the reaction. qmul.ac.uk

| Inhibitor (THIQ Analog) | Target Enzyme | Inhibition Metric | Value | Inhibition Mode | Source |

|---|---|---|---|---|---|

| 3-(hydroxymethyl)-THIQ | PNMT | Kᵢ | 2.4 µM | Competitive (implied) | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | PNMT | Kᵢ | 10.3 µM | Competitive (implied) | nih.gov |

| (S)-2-(2-Furylacryloyl)...THIQ derivative (13jE) | PTP-1B | IC₅₀ | 1.0 µM | Not specified | nih.gov |

| Triazolo-benzodiazepino-THIQ analog (217) | AChE | IC₅₀ | 0.25 µM | Mixed-mode | rsc.org |

Analysis of Allosteric Modulation versus Orthosteric Binding Mechanisms

The mechanism by which a ligand modulates its target can be broadly classified as either orthosteric or allosteric. Orthosteric ligands bind to the primary, endogenous ligand binding site, often resulting in competitive inhibition. nih.gov In contrast, allosteric modulators bind to a distinct, secondary site on the protein, inducing a conformational change that alters the function of the orthosteric site. nih.govresearchgate.net This can offer advantages such as greater selectivity and a "fine-tuning" effect on receptor activity. frontiersin.org

Research into tetrahydroisoquinoline derivatives has revealed examples of allosteric modulation. A notable case is the compound SB269,652, a THIQ derivative that functions as an allosteric antagonist at dopamine D3 and D2 receptors. nih.gov Functional assays demonstrated that increasing concentrations of SB269,652 caused a non-parallel rightward shift in the dose-response curve of dopamine and a significant reduction in dopamine's maximum efficacy. nih.gov A Schild regression analysis yielded a slope significantly less than one, which is a hallmark of non-competitive, allosteric antagonism, as it indicates that the inhibition cannot be fully surmounted by increasing the concentration of the orthosteric agonist. nih.govlibretexts.org